3H-Indazol-3-one

概要

説明

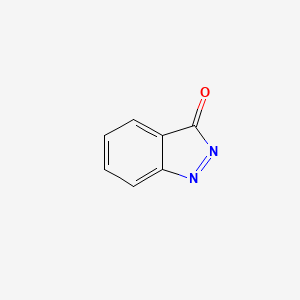

3H-Indazol-3-one, also known as 1,2-dihydro-3H-indazol-3-one, is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Synthetic Routes and Reaction Conditions:

Photochemical Preparation: One of the methods involves the photochemical generation of this compound from o-nitrobenzyl alcohols and primary amines in an aqueous solvent at room temperature.

Transition Metal Catalyzed Reactions: Another approach includes the use of transition metal catalysts to facilitate the formation of the indazole ring.

Industrial Production Methods:

- Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, where functional groups on the indazole ring are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, organometallic compounds.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-one derivatives, while reduction can produce various reduced forms of the compound.

科学的研究の応用

3H-indazol-3-ones, also known as indazolones, are heterocyclic compounds with a broad spectrum of biological activities, making them valuable in diverse pharmaceutical applications .

Scientific Research Applications of 3H-Indazol-3-one

Indazolones have demonstrated a range of biological activities, leading to their exploration in several therapeutic areas .

- Antiviral and Antibacterial Activities: Certain indazolone derivatives exhibit antiviral and antibacterial properties .

- Antihyperglycemic Properties: Some indazolones have shown potential in managing hyperglycemia .

- Antitumor Agents: Certain indazolones have been identified as antitumor agents .

- Angiotensin II Receptor Antagonists: Some indazolones act as angiotensin II receptor antagonists .

- Trypanocidal Activity: Nitroindazole and indazolone derivatives are investigated as treatments for Chagas disease . Studies suggest that adding a nitro group at the 5-position of the indazole and indazolone structure could enhance trypanocidal activity .

Synthesis and Structure

A photochemical route for synthesizing indazolones from o-nitrobenzyl alcohols and primary amines has been developed . The parent indazolin-3-one exhibits polymorphism, and its 7-nitro derivative exists as a 3-hydroxy tautomer .

Development of Novel Schiff’s Bases of Indazolone Derivatives

Schiff’s bases of indazolone derivatives have been synthesized and studied for biological activities. Indazole derivatives display diverse pharmacological activities, such as anti-cancer and anti-platelet activities, serotonin 5-HT3 receptor antagonist, anti-depressant, anti-inflammatory, analgesic, antipyretic, male contraceptives (anti-spermatogenetic agent), anti–hypertensive, anti-hyperlipidemic, dopamine antagonist, anti-tumor, anti-emetic, and anti-HIV activities .

Table of Indazolone Derivatives and Their Applications

Case Studies

- Chagas Disease Treatment: A study focused on 5-nitroindazolin-3-ones as potential treatments for Chagas disease. Compound 5a (5-nitro-2-picolyl-indazolin-3-one) showed favorable trypanocidal activity .

- Analgesic Activity: Some novel Schiff’s bases of Indazolone derivatives were prepared, and the compounds such as Ib, Ig and Ih possess highly significant analgesic activity, Id and Ie significant activity .

作用機序

The mechanism of action of 3H-Indazol-3-one involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation.

Protein Interactions: It can bind to specific proteins, affecting their function and leading to various biological effects.

類似化合物との比較

1H-Indazole: A tautomeric form of indazole that is more thermodynamically stable than 3H-Indazol-3-one.

2H-Indazole: Another tautomeric form with distinct chemical properties.

Indazole Derivatives: Compounds such as pyridazino-[1,2-a]-indazole and pyrazolo-[1,2-a]-indazole, which have similar structures but different biological activities.

Uniqueness:

- This compound is unique due to its specific tautomeric form and the resulting chemical properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in medicinal chemistry and other fields .

生物活性

3H-Indazol-3-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 134.14 g/mol. Its structure consists of a fused indazole ring, which contributes to its reactivity and biological activity. The compound is known for its potential as a building block in the synthesis of more complex molecules, particularly in drug development.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that certain N(2)-arylindazol-3(2H)-ones synthesized through optimized reactions showed considerable inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, suggesting their potential as anti-inflammatory agents .

2. Anticancer Properties

The compound has been investigated for its anticancer effects. Various studies have highlighted its ability to inhibit cancer cell proliferation through different mechanisms, including apoptosis induction and interference with cell cycle progression. For instance, certain nitroindazole derivatives have shown promising trypanocidal activity against cancer cells by generating reactive oxygen species (ROS), leading to apoptosis .

3. Neuroprotective Effects

Indazole derivatives have also been evaluated for neuroprotective activities. Some studies suggest that these compounds may serve as potential treatments for neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets:

- Inhibition of Enzymatic Activity : Several indazole derivatives have been identified as inhibitors of key enzymes involved in inflammatory pathways, such as nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes .

- Receptor Modulation : Some compounds have shown activity as selective antagonists for serotonin receptors, which could explain their potential in treating mood disorders and nausea associated with chemotherapy .

- DNA Intercalation : Certain indazole derivatives exhibit DNA intercalation properties, which may contribute to their anticancer effects by disrupting DNA replication and transcription processes .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity:

- Synthesis Methods : The Chan–Evans–Lam coupling method has been employed to produce N(2)-arylindazol-3(2H)-ones with improved yields and biological activity .

- In Vitro Studies : Evaluation using MTT assays confirmed that certain synthesized compounds maintained cell viability while exhibiting significant anti-inflammatory effects .

- Mechanistic Insights : Investigations into the molecular interactions revealed that modifications at specific positions on the indazole ring significantly influence biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

特性

IUPAC Name |

indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCAIGRSOJUCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537428 | |

| Record name | 3H-Indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5686-93-1 | |

| Record name | 3H-Indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。